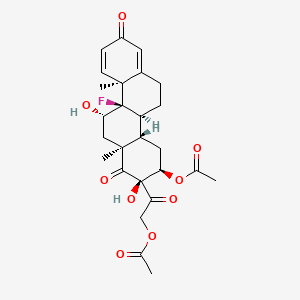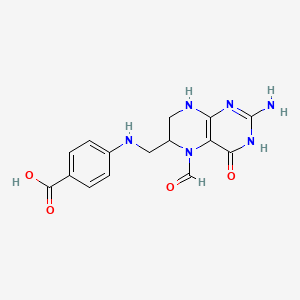
5-Formyltetrahydropteroic acid
Übersicht
Beschreibung
5-Formyltetrahydropteroic acid is a chemical compound with the molecular formula C15H16N6O4 . It is a derivative of folinic acid . The molecular weight of this compound is 344.33 .
Molecular Structure Analysis
The molecular structure of 5-Formyltetrahydropteroic acid includes a total of 43 bonds. There are 27 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amide (aliphatic), 1 guanidine derivative, 1 primary amine (aliphatic), 2 secondary amines (aliphatic), 1 secondary amine (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
5-Formyltetrahydropteroic acid has a density of 1.7±0.1 g/cm³. Its boiling point is 661.1±65.0 °C at 760 mmHg. The vapor pressure is 0.0±2.1 mmHg at 25°C. The enthalpy of vaporization is 102.2±3.0 kJ/mol. The flash point is 353.6±34.3 °C. The index of refraction is 1.779. The molar refractivity is 85.5±0.5 cm³. It has 10 H bond acceptors, 6 H bond donors, 4 freely rotating bonds. The polar surface area is 149 Ų. The polarizability is 33.9±0.5 10^-24 cm³. The surface tension is 81.0±7.0 dyne/cm. The molar volume is 204.1±7.0 cm³ .Wissenschaftliche Forschungsanwendungen
Stability in Food Technology : 5-Formyltetrahydrofolate is a major naturally occurring form of folic acid in foods. Its stability under different conditions is crucial for accurate determination in food analysis. The stability of 5-Formyltetrahydropteroic acid at different pH levels and temperatures, and the impact of antioxidants on its stability during HPLC analysis, are significant for ensuring accurate analytical results in food research (Jastrebova et al., 2013).
Biochemical Role in Enzyme Function : The binding site and structure of 5,10-methenyltetrahydrofolate synthetase in liver cells, which interacts with 5-Formyltetrahydropteroylmonoglutamate, plays a crucial role in enzyme function and cellular metabolism (Maras et al., 1994).
Regulatory Role in Neuroblastoma : 5-Formyltetrahydrofolate regulates homocysteine remethylation in human neuroblastoma cells. Its depletion affects intracellular serine and glycine concentrations, and the presence of 5-methyltetrahydrofolate, suggesting its role in inhibiting serine hydroxymethyltransferase activity (Girgis et al., 1997).
Cancer Therapy Applications : In cancer therapy, 5-Formyltetrahydrofolate (leucovorin) combined with 5-fluorouracil is used therapeutically for advanced colorectal and breast carcinoma. Its dose, schedule, and route of administration are critical factors determining the therapeutic efficacy (Rustum, 1989).
Role in Cellular Metabolism and Transport : The uptake and metabolism of 5-Formyltetrahydrofolate in leukemia cells indicate its carrier-mediated transport and rapid metabolism, highlighting its significance in cellular processes (Nahas et al., 1972).
Regulation of De Novo Purine Biosynthesis : 5-Formyltetrahydrofolate regulates de novo purine biosynthesis. The enzyme methenyltetrahydrofolate synthetase metabolizes 5-Formyltetrahydrofolate, indicating its role in folate-dependent one-carbon metabolism and purine biosynthesis (Field et al., 2006).
Eigenschaften
IUPAC Name |
4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4/c16-15-19-12-11(13(23)20-15)21(7-22)10(6-18-12)5-17-9-3-1-8(2-4-9)14(24)25/h1-4,7,10,17H,5-6H2,(H,24,25)(H4,16,18,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQLECJFFZOOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyltetrahydropteroic acid | |
CAS RN |
4349-43-3 | |
| Record name | 5-Formyltetrahydropteroic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004349433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-formyltetrahydropteroic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FORMYLTETRAHYDROPTEROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FW7ZL9BTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



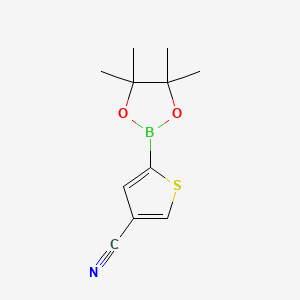
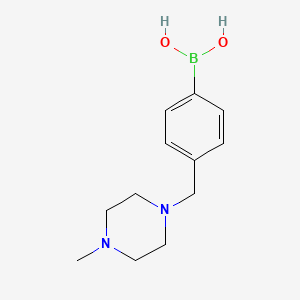
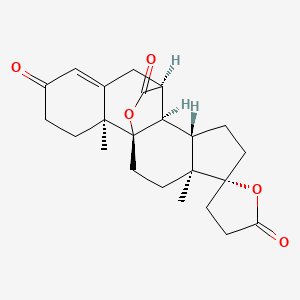

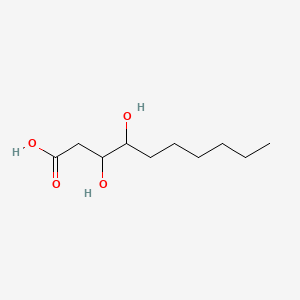
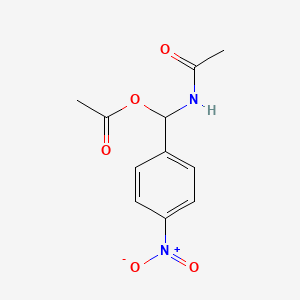
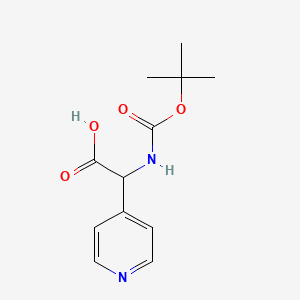
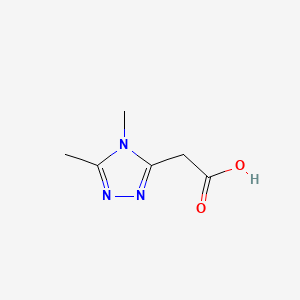
![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)
